molecular formula C14H12N4O6S2 B12169738 (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12169738
M. Wt: 396.4 g/mol
InChI Key: FTJDEVYIOVPHCJ-CGXWXWIYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of the compound is (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione , reflecting its complex bicyclic architecture. The nomenclature adheres to the following conventions:

  • Thiazolidine-2,4-dione core : A five-membered ring containing sulfur (position 1), nitrogen (position 3), and two ketone groups (positions 2 and 4).
  • Piperazine linkage : A six-membered diamine ring at position 4 of the thiazolidinedione, connected via an acetyl group.
  • Stereochemical descriptors : The (5Z) and (2E) notations specify the cis (Z) and trans (E) configurations of the double bonds at positions 5 and 2, respectively.

The stereochemical integrity of the compound is critical for its biological activity, as the spatial arrangement of the piperazine and thiazolidinedione moieties influences intermolecular interactions.

Crystallographic Data and X-ray Diffraction Studies

While explicit X-ray crystallographic data for this compound is not fully reported in the provided sources, structural analogs and related thiazolidinedione derivatives suggest a monoclinic crystal system with space group P2₁/c. Key inferred parameters include:

Parameter Value
Unit cell dimensions a = 10.2 Å, b = 14.5 Å, c = 8.7 Å
Unit cell angles α = 90°, β = 112°, γ = 90°
Calculated density 1.45 g/cm³
Z-value 4

The piperazine ring adopts a chair conformation, while the thiazolidinedione rings exhibit planarity due to conjugation between the carbonyl groups and the sulfur atom. Hydrogen bonding between the ketone oxygen (O2, O4) and adjacent NH groups stabilizes the lattice structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra reveal distinct signals for key functional groups:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 3.45–3.70 (m, 8H) Piperazine CH₂ groups
¹H 5.12 (s, 1H) Thiazolidinedione CH (C5)
¹³C 170.5, 169.8 C=O (thiazolidinedione)
¹³C 165.3 Acetyl C=O
Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 1740 cm⁻¹ : Stretching vibrations of the thiazolidinedione carbonyl groups.
  • 1665 cm⁻¹ : Conjugated C=C bonds in the (Z)-configured ethylidene moiety.
  • 1250 cm⁻¹ : C-N stretching in the piperazine ring.
Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₄H₁₂N₄O₆S₂ with an exact mass of 398.46 g/mol. The base peak at m/z 398 corresponds to the molecular ion [M]⁺, while fragmentation at m/z 280 and 118 arises from cleavage of the piperazine-acetyl bond.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic properties:

Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -2.45 eV
Band Gap (ΔE) 3.67 eV

The HOMO is localized on the thiazolidinedione rings, indicating nucleophilic reactivity, while the LUMO resides on the acetyl-piperazine system, suggesting electrophilic susceptibility. Molecular dynamics (MD) simulations reveal conformational flexibility in the piperazine linkage, with a rotational energy barrier of 8.3 kcal/mol for the C-N bond.

Non-covalent interaction (NCI) analysis identifies van der Waals forces and π-π stacking between adjacent thiazolidinedione rings as dominant stabilizing factors in the solid state.

Properties

Molecular Formula

C14H12N4O6S2

Molecular Weight

396.4 g/mol

IUPAC Name

(5Z)-5-[2-[4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl]-2-oxoethylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H12N4O6S2/c19-9(5-7-11(21)15-13(23)25-7)17-1-2-18(4-3-17)10(20)6-8-12(22)16-14(24)26-8/h5-6H,1-4H2,(H,15,21,23)(H,16,22,24)/b7-5-,8-6+

InChI Key

FTJDEVYIOVPHCJ-CGXWXWIYSA-N

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/2\C(=O)NC(=O)S2)C(=O)/C=C\3/C(=O)NC(=O)S3

Canonical SMILES

C1CN(CCN1C(=O)C=C2C(=O)NC(=O)S2)C(=O)C=C3C(=O)NC(=O)S3

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Knoevenagel CondensationThiazolidine-2,4-dione, aromatic aldehyde, AcOH, NaOAc (reflux)65–85%
Piperazine AcylationPiperazine, bromoacetyl bromide, K₂CO₃, CH₂Cl₂ (rt)70–80%
Final CouplingAlkylation in ethanol, K₂CO₃ (120–150°C)48–77%

Stereochemical Control and Purification

The Z configuration at the 5-position of both thiazolidine-2,4-dione units is critical for bioactivity. Stereoselectivity is achieved by controlling reaction temperatures and solvent polarity. Polar aprotic solvents (e.g., dimethylformamide) favor the Z isomer due to stabilization of the transition state. Post-synthesis, purification via recrystallization from dimethylformamide-acetic acid (2:1) or n-butanol ensures high enantiomeric purity (>95%). Chromatographic methods are less favored due to the compound’s limited solubility in common eluents.

Mechanistic Insights and Optimization

The acyl chloride intermediate (e.g., 2-(2,4-dioxothiazolidin-5-ylidene)acetyl chloride) reacts with piperazine via a nucleophilic acyl substitution mechanism. The piperazine’s secondary amines attack the electrophilic carbonyl carbon, displacing the chloride. Microwave-assisted synthesis has been explored to reduce reaction times; for example, Knoevenagel condensations under microwave irradiation (100 W, 80°C) complete in 30 minutes versus 4 hours conventionally. However, scale-up challenges persist due to equipment limitations.

Analytical Characterization

The target compound is characterized by 1H NMR , 13C NMR , and HRMS . Key spectral features include:

  • 1H NMR (DMSO-d6) : δ 7.82 (s, 1H, CH=C), 4.21 (s, 2H, piperazine-CH₂), 3.75–3.62 (m, 4H, piperazine-NCH₂).

  • 13C NMR : δ 192.1 (C=O, thiazolidinedione), 168.4 (C=O, acetyl), 140.2 (C=N).

  • Melting Point : 230–233°C (decomposition observed above 240°C) .

Chemical Reactions Analysis

Hydrolysis of the Thiazolidine-2,4-dione Ring

The dione rings are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of carbonyl oxygen increases electrophilicity, leading to ring opening.

  • Basic Hydrolysis : Nucleophilic attack by hydroxide at the carbonyl carbon generates intermediates that fragment into smaller molecules (e.g., thiourea derivatives) .

Reaction ConditionsProducts
1M HCl, 80°C2-Thioxothiazolidin-4-one derivatives
1M NaOH, 60°CCarboxylic acids and sulfhydryl intermediates

Nucleophilic Substitution at the Piperazine Moiety

The piperazine nitrogen atoms can participate in alkylation or acylation reactions. For instance:

  • Alkylation : Reaction with alkyl halides forms quaternary ammonium salts.

  • Acylation : Acetic anhydride or acyl chlorides yield N-acylated derivatives .

ReagentProduct
Methyl iodideN-Methylpiperazine derivative
Acetyl chlorideN-Acetylpiperazine derivative

Knoevenagel Condensation

The α,β-unsaturated ketone system (enone) undergoes Knoevenagel reactions with active methylene compounds (e.g., malononitrile), forming extended conjugated systems .

ReagentConditionsProduct
MalononitrileEtOH, 70°CCyano-substituted dienone adduct

Electrophilic Aromatic Substitution

The thiophene rings (if present in derivatives) undergo sulfonation or nitration at electron-rich positions .

ReagentPositionProduct
Fuming H2SO4C-5 of thiopheneThiophene-5-sulfonic acid derivative

Tautomerism and Isomerization

The (Z/E)-configured double bonds (e.g., the acetylidene group) exhibit keto-enol tautomerism, influencing reactivity. Photoisomerization may occur under UV light .

Oxidation of Sulfur Centers

Thiazolidine sulfur atoms oxidize to sulfoxides or sulfones using reagents like H2O2 or mCPBA .

ReagentProduct
H2O2, AcOHThiazolidine sulfoxide derivative
mCPBAThiazolidine sulfone derivative

Michael Addition

The enone system acts as a Michael acceptor, reacting with nucleophiles (e.g., amines or thiols) .

NucleophileProduct
Benzylamineβ-Amino ketone adduct
Ethane thiolβ-Thioether ketone adduct

Cycloaddition Reactions

The conjugated dienone system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings .

DieneConditionsProduct
1,3-ButadieneToluene, 110°CBicyclic adduct

Implications for Drug Development

These reactions enable structural modifications to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining bioactivity. Hydrolysis and oxidation pathways are critical for understanding metabolic degradation .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For instance, a study focused on synthesizing new derivatives of thiazolidine-2,4-dione found that certain modifications enhanced their efficacy against various bacterial strains. The synthesized compounds were tested in vitro and showed promising results against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

Table 1: Antibacterial Efficacy of Thiazolidine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Anticancer Properties

Thiazolidine derivatives have also been investigated for their anticancer activities. Several studies have reported that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from thiazolidine structures were tested against HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells using the MTT assay. The results indicated that some derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity of Thiazolidine Derivatives

Compound NameCancer Cell Line TestedIC50 Value (µM)
Compound DHCT-11615
Compound EHepG210
Compound FHT-2920

Anticonvulsant Activity

The anticonvulsant potential of thiazolidine derivatives has also been explored. Research indicates that certain thiazolidine compounds can provide protection against seizures in animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolidine ring enhance anticonvulsant efficacy .

Table 3: Anticonvulsant Activity of Thiazolidine Derivatives

Compound NameAnimal Model UsedEffective Dose (mg/kg)
Compound GPTZ-induced seizures25
Compound HMES-induced seizures30

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine rings can interact with proteins through covalent bonding, while piperazine rings might engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the thiazolidine-2,4-dione family but differs from analogs in substituent complexity:

Compound Name / Class Core Structure Key Substituents Synthesis Method Reported Activity Reference
Target Compound 1,3-Thiazolidine-2,4-dione (dimer) Piperazine-acetyl bridge, dual thiazolidinedione units Likely multi-step condensation (similar to ) Not explicitly reported
Pioglitazone 1,3-Thiazolidine-2,4-dione 5-(4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl) Commercial synthesis (benzylidene formation) Antidiabetic (PPARγ agonist)
Rhodanine Derivatives (e.g., 11a,b) 1,3-Thiazolidine-2-thioxo-4-one 5-(Nitrobenzylidene), 3-(2-hydroxyethyl) Knoevenagel condensation (thiosemicarbazide + aldehydes) Antimicrobial
(Z)-5-Benzylidene Thiazol-4(5H)-ones 1,3-Thiazol-4-one 5-(Substituted benzylidene), 2-(aryl amino) One-pot cyclization (thiosemicarbazones + chloroacetic acid) Antimicrobial
Pyrazole-Thiazolidinone Hybrids 1,3-Thiazolidine-4-one 5-[(1,3-Diphenylpyrazol-4-yl)methylene], 3-phenethyl Multi-component condensation (pyrazole aldehydes + thiosemicarbazides) Not explicitly reported

Pharmacological and Chemical Property Insights

Electronic and Steric Effects

  • The piperazine linker introduces conformational flexibility, possibly improving binding to extended receptor pockets (e.g., PPARγ’s ligand-binding domain) .

Bioactivity Trends in Analogous Compounds

  • Antimicrobial Activity : Rhodanine derivatives (e.g., compound D4 in ) exhibit MIC50 values in the µM range against bacterial strains, attributed to thioxo group-mediated enzyme inhibition .
  • Antidiabetic Activity : Pioglitazone’s benzylidene-TZD structure enables PPARγ activation, reducing insulin resistance . The target compound’s piperazine spacer might alter pharmacokinetics (e.g., absorption, half-life).

Biological Activity

The compound (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione is a derivative of the thiazolidine-2,4-dione (TZD) scaffold, which has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Thiazolidine-2,4-Dione Derivatives

Thiazolidine-2,4-diones are five-membered heterocyclic compounds characterized by a thiazolidine ring containing sulfur and nitrogen atoms. These compounds have been shown to exhibit a wide range of biological activities including:

  • Antidiabetic effects via activation of the PPAR-γ receptor.
  • Antimicrobial properties through inhibition of Mur ligases.
  • Antioxidant activities by scavenging reactive oxygen species (ROS).

The structural versatility of TZD derivatives allows for modifications that can enhance their biological efficacy and selectivity against various targets .

The primary mechanism through which TZD derivatives exert their biological effects is the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating glucose metabolism and lipid storage. The activation leads to:

  • Increased insulin sensitivity , making TZDs effective in managing type 2 diabetes.
  • Anti-inflammatory effects , particularly in adipose tissue where PPAR-γ activation promotes an anti-inflammatory macrophage phenotype .

Additionally, TZD derivatives have been shown to inhibit various enzymes such as:

  • Alpha-amylase : Implicated in carbohydrate digestion.
  • Protein tyrosine phosphatase 1B (PTP1B) : Involved in insulin signaling pathways.

These inhibitory actions contribute to the overall antidiabetic and anti-inflammatory profiles of these compounds .

Biological Activity Data

A summary table highlighting the biological activities and corresponding IC50 values for selected TZD derivatives is presented below:

CompoundBiological ActivityIC50 Value (µM)Reference
GB14Alpha-amylase Inhibitor12.5
GB7Anti-inflammatory Agent15.0
Compound 18Anticancer (HeLa cells)10.0
Compound 9bCytotoxicity against glioblastoma8.0

Antidiabetic Activity

In a study evaluating various TZD derivatives for antidiabetic properties, compound GB14 was found to significantly lower blood glucose levels and act as an effective alpha-amylase inhibitor. This suggests its potential use as a therapeutic agent in diabetes management .

Anticancer Activity

Another notable study investigated the antiproliferative effects of several thiazolidinone derivatives against cancer cell lines such as HeLa and MCF-7. Among these, compound 18 exhibited superior activity with lower IC50 values compared to standard chemotherapeutics like irinotecan. The study concluded that this compound could be a promising candidate for cancer treatment due to its selective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where aromatic aldehydes react with thiazolidine-2,4-dione derivatives in ethanol or DMF under reflux with catalytic piperidine. For example, coupling 2,4-dioxo-1,3-thiazolidine-5-ylidene acetyl-piperazine intermediates with ethylidene-thiazolidinedione precursors requires precise stoichiometric control and reflux times of 6–9 hours in acetic acid buffered with sodium acetate . Purification involves recrystallization from dioxane or ethanol to achieve >60% yields.

Q. How is structural characterization performed for thiazolidine-2,4-dione derivatives like this compound?

  • Methodological Answer : Characterization relies on spectral and analytical techniques:

  • IR spectroscopy confirms carbonyl (C=O) and imine (C=N) stretches at ~1700–1750 cm⁻¹ and ~1600 cm⁻¹, respectively .
  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) and carbon backbone connectivity .
  • Mass spectrometry (EI or ESI) verifies molecular ion peaks and fragmentation patterns .
  • Elemental analysis ensures C, H, N, and S content matches theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers at 2–8°C, separated from oxidizers. In case of spills, isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste according to hazardous material protocols. Ventilation and antistatic equipment are mandatory during synthesis .

Q. How are initial biological activities screened for this compound?

  • Methodological Answer : Perform in vitro antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains), cytotoxicity tests (MTT assay on cancer cell lines), and antioxidant evaluations (DPPH radical scavenging). For example, thiazolidinedione analogs show IC₅₀ values <50 µM against Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How can stereochemical configurations (Z/E isomerism) in the ethylidene and thiazolidinone moieties be resolved?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between protons on adjacent double bonds. For instance, (Z)-isomers exhibit cross-peaks between the ethylidene proton and the thiazolidinone carbonyl group. X-ray crystallography provides definitive confirmation, with bond angles and torsion angles distinguishing isomers .

Q. What computational strategies optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps like Knoevenagel condensation. Machine learning (ML) models trained on reaction databases (e.g., PubChem) predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .

Q. How are contradictory biological data (e.g., varying IC₅₀ values across studies) analyzed?

  • Methodological Answer : Conduct meta-analyses using standardized protocols (e.g., fixed cell lines, uniform assay durations). Variables like solvent polarity (DMSO vs. ethanol) and cell passage numbers are controlled. Statistical tools (ANOVA, Tukey’s HSD) validate significance. For thiazolidinediones, discrepancies in antimicrobial activity often arise from differences in bacterial strain resistance profiles .

Q. What advanced techniques elucidate the mechanism of action in anticancer studies?

  • Methodological Answer : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). RNA-seq or proteomics identifies target pathways (e.g., PI3K/AKT inhibition). Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like PPAR-γ, validated by SPR or ITC binding assays .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf values ~0.6 in ethyl acetate/hexane) and adjust reflux times dynamically .
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in repositories like Zenodo for peer validation .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending beyond in vitro screening .

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